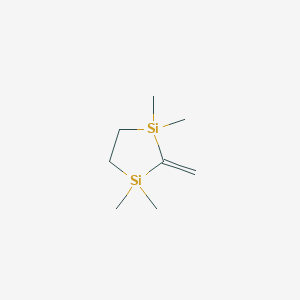
1,1,3,3-Tetramethyl-2-methylidene-1,3-disilolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetramethyl-2-methylidene-1,3-disilolane is an organosilicon compound with a unique structure featuring two silicon atoms bonded to a methylene group and four methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetramethyl-2-methylidene-1,3-disilolane can be synthesized through the hydrolysis of vinyldimethylmethoxysilane, followed by a series of condensation reactions . The reaction typically involves the use of a catalyst such as platinum or palladium to facilitate the formation of the disilolane structure.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrolysis and condensation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1,3,3-Tetramethyl-2-methylidene-1,3-disilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in the presence of catalysts such as platinum or palladium.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Catalysts like platinum or palladium are used in reduction reactions.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced silicon compounds.
Substitution: Various substituted organosilicon compounds.
Aplicaciones Científicas De Investigación
1,1,3,3-Tetramethyl-2-methylidene-1,3-disilolane has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and as a homogeneous catalyst.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of silicone polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,1,3,3-Tetramethyl-2-methylidene-1,3-disilolane involves its ability to act as a reducing agent and participate in hydrosilylation reactions. The compound’s electrophilic nature allows it to interact with various substrates, facilitating the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Similar structure but with vinyl groups instead of a methylene group.
1,1,3,3-Tetramethyl-1,3-divinyldisilazane: Contains nitrogen in the structure, used in different applications.
1,1,3,3-Tetramethyl-1,3-diphenyldisilazane: Contains phenyl groups, used as a starting material for various syntheses.
Uniqueness
1,1,3,3-Tetramethyl-2-methylidene-1,3-disilolane is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to act as a reducing agent and participate in hydrosilylation reactions sets it apart from other similar compounds.
Propiedades
Número CAS |
70284-70-7 |
|---|---|
Fórmula molecular |
C8H18Si2 |
Peso molecular |
170.40 g/mol |
Nombre IUPAC |
1,1,3,3-tetramethyl-2-methylidene-1,3-disilolane |
InChI |
InChI=1S/C8H18Si2/c1-8-9(2,3)6-7-10(8,4)5/h1,6-7H2,2-5H3 |
Clave InChI |
CFJNZRPCBYOVQX-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(CC[Si](C1=C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol](/img/structure/B14471834.png)
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471843.png)
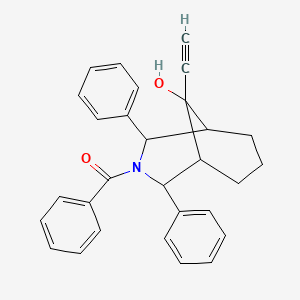
![N-[2-(4-Methoxyphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine](/img/structure/B14471847.png)

![[(2-Phenylpropyl)selanyl]benzene](/img/structure/B14471863.png)
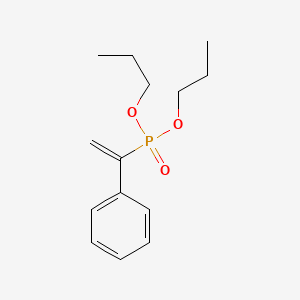
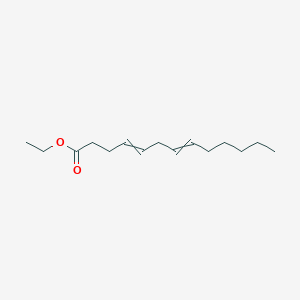
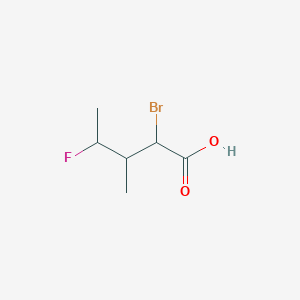

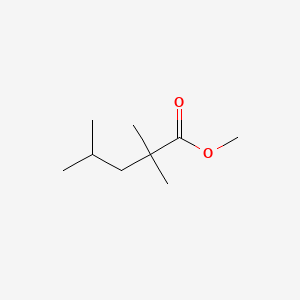
![[(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate](/img/structure/B14471891.png)
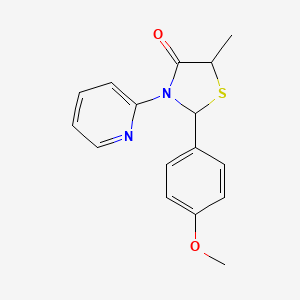
![4,6,11-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B14471907.png)
